(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine
Description
(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine is a heterocyclic compound featuring a 1,4-oxathiin ring system substituted with a methyl group at position 2 and an aminomethyl group at position 2. This structure is derived from the parent 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CID 539946, ), where the carboxylic acid group is replaced by a methanamine moiety. The oxathiin core is known for its bioactivity in agrochemicals, particularly as seen in carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide), a fungicide targeting barley and wheat loose smut ( ). The methanamine derivative likely retains the heterocyclic reactivity of the oxathiin ring while introducing a polar amine group, which may influence solubility, bioavailability, and target interactions.
Properties
Molecular Formula |
C6H11NOS |
|---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)methanamine |
InChI |
InChI=1S/C6H11NOS/c1-5-6(4-7)9-3-2-8-5/h2-4,7H2,1H3 |
InChI Key |
USYLZLHSAKUPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCCO1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine typically involves the reaction of 2-methyl-5,6-dihydro-1,4-oxathiin with methanamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and cancer.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and functional groups among related compounds:
Key Observations :
- Carboxin ’s anilide group enhances stability and systemic absorption in plants, critical for fungicidal action .
- AlMF1 ’s carboxamide substituent enables specific binding to mycobacterial ATP synthase, demonstrating how substituent polarity and bulk influence target specificity .
- The methanamine derivative replaces the carboxylic acid (pKa ~2–3) with a basic amine (pKa ~10), likely increasing water solubility at physiological pH and altering interaction with biological targets.
Physical and Regulatory Properties
Notes:
- The methanamine derivative’s lower molecular weight and higher polarity may improve tissue penetration but reduce persistence in soil compared to carboxin.
Biological Activity
(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine, also known by its CAS number 1517693-79-6, is a heterocyclic compound that belongs to the oxathiin family. This compound features a unique structural framework that includes both sulfur and oxygen atoms in its ring system. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and pharmacology.
The molecular formula of (2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine is C6H11NOS, with a molecular weight of 145.23 g/mol. The compound is characterized by its liquid physical form and has a purity level of approximately 95% .
| Property | Value |
|---|---|
| CAS Number | 1517693-79-6 |
| Molecular Formula | C6H11NOS |
| Molecular Weight | 145.23 g/mol |
| Purity | 95% |
| Physical Form | Liquid |
Synthesis
The synthesis of (2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2-methyl-1,3-propanediol with thionyl chloride to form a chlorinated intermediate, which is subsequently reacted with an amine such as methylamine under basic conditions .
The biological activity of (2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine can be attributed to its ability to interact with various biological targets. The methanamine group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with potentially altered biological activities .
Pharmacological Studies
Research indicates that derivatives of oxathiin compounds exhibit diverse pharmacological properties. For instance:
- Antimicrobial Activity : Some studies have shown that oxathiin derivatives possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Certain derivatives have been evaluated for their anticancer activity through in vitro assays demonstrating cytotoxic effects on cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study evaluated several oxathiin derivatives, including (2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine, against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the oxathiin structure could enhance antimicrobial potency.
- Cytotoxicity Assessment : In vitro studies on various cell lines showed that specific derivatives exhibited cytotoxic effects comparable to established anticancer agents. The mechanism was linked to apoptosis induction in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
